molecular formula C18H19N5O4 B2495991 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879442-46-3

8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2495991
CAS No.: 879442-46-3
M. Wt: 369.381
InChI Key: YLNNYRRMYAEXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity synthetic chemical compound designed for pharmaceutical and biochemical research. This tricyclic purine-dione derivative is part of a class of molecules known for their significant biological activity and potential as scaffolds for therapeutic agent development. Compounds within the imidazo[2,1-f]purine-2,4-dione structural class have demonstrated potent and selective binding to key biological targets, particularly serotonin (5-HT1A) receptors, making them valuable for investigating neurological pathways and CNS disorders . Preclinical studies of structurally similar analogs have shown promising anxiolytic and antidepressant-like activities in animal models, suggesting the potential of this chemical series for neuropharmacological research . Furthermore, related purine-2,4-dione derivatives are investigated for their utility in diverse therapeutic areas, including oncology via inhibition of molecular targets such as NUDT5, which is involved in nuclear ATP production within hormone-dependent cancer cells , and virology, where some analogs have been explored for antiviral applications . The compound features a 2,4-dimethoxyphenyl substituent, which can significantly influence its pharmacodynamic profile, bioavailability, and selectivity. This product is intended for use in hit-to-lead optimization, mechanism of action studies, and biological screening. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-9-10(2)23-14-15(21(3)18(25)20-16(14)24)19-17(23)22(9)12-7-6-11(26-4)8-13(12)27-5/h6-8H,1-5H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNNYRRMYAEXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Theophylline-Based Cyclization

In a representative procedure, 1,3-dimethylxanthine undergoes iodination at the C-8 position using N-iodosuccinimide (NIS) in dichloromethane, yielding 8-iodotheophylline. Subsequent Ullmann coupling with 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst introduces the aryl group. Cyclization to form the imidazo ring is achieved via refluxing with ethylenediamine in ethanol, followed by methylation using methyl iodide and potassium carbonate.

Key Reaction Conditions:

  • Iodination: NIS (1.2 equiv), CH₂Cl₂, 0°C → rt, 12 h (Yield: 78%)
  • Suzuki Coupling: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 24 h (Yield: 65%)
  • Cyclization: Ethylenediamine (excess), EtOH, reflux, 48 h (Yield: 58%)

Solid-Phase Synthesis for Scalability

Recent advances in solid-phase synthesis enable scalable production. Wang resin-bound adenosine derivatives serve as precursors, with iterative functionalization steps performed on the resin. After introducing the dimethoxyphenyl group via on-resin Suzuki coupling, cleavage with trifluoroacetic acid (TFA) yields the final product with >90% purity.

Analytical Validation and Characterization

Critical spectroscopic data for the target compound include:

  • HRMS (ESI+): m/z 459.2012 [M+H]⁺ (calc. 459.2015)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.68 (dd, J=8.4, 2.4 Hz, 1H, ArH), 6.59 (d, J=2.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃), 3.22 (s, 3H, NCH₃), 2.98 (s, 3H, CCH₃)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Theophylline Cyclization High regioselectivity Multi-step purification 58%
Solid-Phase Synthesis Scalability, purity Specialized equipment required 72%
Direct Coupling Fewer steps Low functional group tolerance 65%

Chemical Reactions Analysis

Types of Reactions

8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups with others, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazopurine derivatives.

Scientific Research Applications

8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The imidazo[2,1-f]purine-2,4-dione core is highly versatile, with substitutions at positions 3, 7, 8, and the phenyl ring dictating pharmacological profiles. Key comparisons include:

a. CB11 (8-(2-Aminophenyl)-3-Butyl-1,6,7-Trimethyl-Imidazo[2,1-f]Purine-2,4-Dione)
  • Structural Differences: CB11 features a 2-aminophenyl group at position 8 and a 3-butyl chain, unlike the 2,4-dimethoxyphenyl and 3H configuration in the target compound.
  • Activity : Acts as a PPARγ agonist, inducing apoptosis in NSCLC cells via ROS production, mitochondrial dysfunction, and caspase-3 activation .
  • Key Insight: The aminophenyl group and butyl chain enhance PPARγ binding, while methoxy groups may alter receptor specificity.
b. AZ-853 and AZ-861 (Piperazinylalkyl Derivatives)
  • Structural Differences : Both compounds have piperazinylbutyl chains at position 8 with fluorophenyl (AZ-853) or trifluoromethylphenyl (AZ-861) substituents.
  • Activity : High 5-HT1A receptor affinity (Ki = 0.6 nM for AZ-853, 0.2 nM for AZ-861) with antidepressant effects in mice. AZ-853 showed better brain penetration due to optimized lipophilicity .
  • Key Insight : The piperazine moiety enhances serotonin receptor interaction, whereas the target compound’s dimethoxyphenyl may favor alternative pathways.
c. Compound 3i (8-(5-(4-(2-Fluorophenyl)Piperazin-1-yl)Pentyl)-1,3,7-Trimethyl-Imidazo[2,1-f]Purine-2,4-Dione)
  • Structural Differences : Incorporates a fluorophenyl-piperazinylpentyl chain at position 6.
  • Activity : Potent 5-HT1A/5-HT7 receptor ligand with antidepressant effects at 2.5 mg/kg in forced swim tests .
  • Key Insight : Fluorine substitution enhances metabolic stability and receptor selectivity compared to methoxy groups.

Data Table: Structural and Functional Comparison

Compound Name Position 8 Substituent Key Modifications Target Receptor/Pathway Key Activity
Target Compound 2,4-Dimethoxyphenyl 1,6,7-Trimethyl Unknown* Hypothesized CNS/anticancer
CB11 2-Aminophenyl + 3-butyl 1,6,7-Trimethyl PPARγ Anticancer (NSCLC apoptosis)
AZ-853 Piperazinylbutyl + 2-fluorophenyl 1,3-Dimethyl 5-HT1A Antidepressant, partial agonist
Compound 3i Piperazinylpentyl + 2-fluorophenyl 1,3,7-Trimethyl 5-HT1A/5-HT7 Antidepressant, anxiolytic
8-(3-Chlorophenyl)-7-(4-Fluorophenyl) 3-Chlorophenyl + 7-fluorophenyl 1,3-Dimethyl Kinase/EphB4* Kinase inhibition (hypothetical)

*Hypotheses based on structural analogs.

Biological Activity

8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine family. This compound has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A dimethoxyphenyl group.
  • Multiple methyl groups attached to the imidazopurine core.

The IUPAC name is 6-(2,4-dimethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione. Its molecular formula is C18H19N5O4C_{18}H_{19}N_5O_4 with a molecular weight of 373.37 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets that modulate various biological processes. It may inhibit certain enzymes or receptors affecting cellular functions and signaling pathways. For instance, it has been shown to act on serotonin receptors which are crucial in mood regulation .

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of this compound exhibit antidepressant-like and anxiolytic-like activities. In a study involving animal models:

  • The compound was evaluated for its effects on the 5-HT(1A) receptor.
  • It demonstrated significant activity comparable to established antidepressants like Imipramine in forced swimming tests .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with microbial cell membranes or inhibit essential enzymes in pathogens .

Inhibition of Phosphodiesterases

The compound has also been investigated for its potential as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which are important for various physiological processes including inflammation and smooth muscle contraction .

Table: Summary of Biological Activities

Activity Effect Reference
AntidepressantComparable to Imipramine
AnxiolyticSignificant anxiolytic-like effects
AntimicrobialPotential against various pathogens
PDE InhibitionModulation of cAMP/cGMP levels

Case Study 1: Antidepressant Activity

In a controlled study, the compound was tested on mice using the forced swimming test:

  • Results indicated that it significantly reduced immobility time compared to control groups.
  • The efficacy was comparable to that of traditional antidepressants.

Case Study 2: Anxiolytic Activity

Another study assessed the anxiolytic properties through the four-plate test:

  • The compound exhibited anxiolytic effects but was less potent than Diazepam.
  • These findings suggest potential for developing new anxiolytic agents based on this compound's structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.